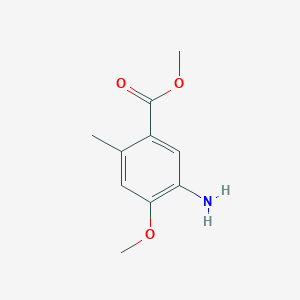![molecular formula C21H23FN2O4S B12096144 Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209350-13-0](/img/structure/B12096144.png)
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and suitable electrophiles.
Spirocyclization: The spiro linkage is introduced by reacting the indoline core with a piperidine derivative under specific conditions.
Functional Group Introduction: The fluorine atom and the methylsulfonyl group are introduced through selective halogenation and sulfonylation reactions, respectively.
Benzylation: The final step involves the benzylation of the carboxylate group to obtain the desired compound.
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used in studies to understand its interaction with biological macromolecules and its effect on cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds such as:
Spiro[indoline-3,4’-pyrrolidine]: Known for its biological activity and use in drug development.
Spiro[indoline-3,4’-pyridine]: Studied for its potential therapeutic applications.
Spiro[indoline-3,4’-quinoline]: Investigated for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific functional groups and the spiro linkage, which confer distinct chemical and biological properties .
Properties
CAS No. |
209350-13-0 |
|---|---|
Molecular Formula |
C21H23FN2O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
benzyl 5-fluoro-1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H23FN2O4S/c1-29(26,27)24-15-21(18-13-17(22)7-8-19(18)24)9-11-23(12-10-21)20(25)28-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
OQXWUJLMBFKVRC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


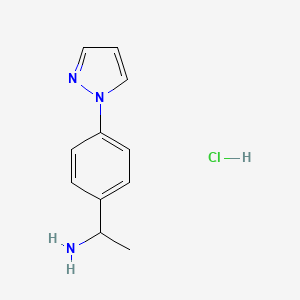

![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
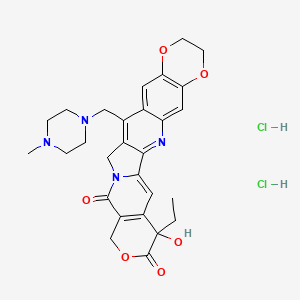
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
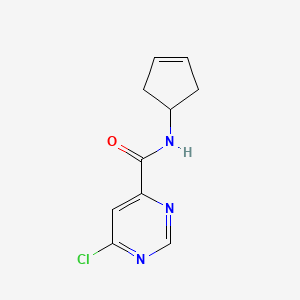
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
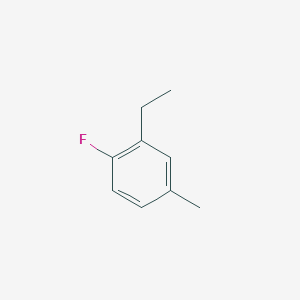
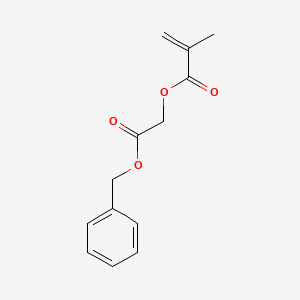
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
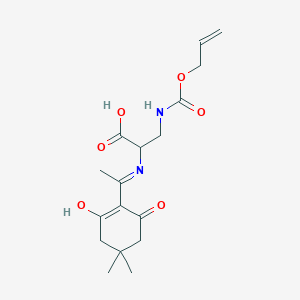
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)

